molecular formula C21H18N3O10P B029414 Tris(p-nitrobenzyl) Phosphate CAS No. 66777-93-3

Tris(p-nitrobenzyl) Phosphate

Cat. No.: B029414
CAS No.: 66777-93-3
M. Wt: 503.4 g/mol
InChI Key: VFVYCNYEQFSMLG-UHFFFAOYSA-N
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Description

Tris(p-nitrobenzyl) Phosphate is a chemical compound with the molecular formula C21H18N3O10P and a molecular weight of 503.36 g/mol . It is primarily used in proteomics research and serves as a phosphorylating reagent . The compound is characterized by the presence of three p-nitrobenzyl groups attached to a central phosphate group, making it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(p-nitrobenzyl) Phosphate can be synthesized from 4-nitrobenzyl chloride . The reaction involves the use of silver orthophosphate as a catalyst in chloroform as the solvent . The detailed reaction conditions and steps are as follows:

    Starting Material: 4-nitrobenzyl chloride

    Catalyst: Silver orthophosphate

    Solvent: Chloroform

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically follows the laboratory preparation methods with scale-up adjustments to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions are crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Tris(p-nitrobenzyl) Phosphate undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Substitution: The p-nitrobenzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

    Reduction: The reduction of nitro groups results in the formation of tris(p-aminobenzyl) phosphate.

    Substitution: Substitution reactions yield various derivatives depending on the substituents introduced.

Scientific Research Applications

Tris(p-nitrobenzyl) Phosphate is widely used in scientific research, particularly in the following fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris(p-nitrobenzyl) Phosphate is unique due to the presence of p-nitrobenzyl groups, which provide specific reactivity and functional properties. This makes it particularly useful in proteomics research and as a phosphorylating reagent in organic synthesis .

Biological Activity

Methyl 5-formylpyridine-3-carboxylate (MFPC) is a pyridine derivative with notable potential in medicinal chemistry. This compound has drawn attention due to its various biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of MFPC, summarizing key research findings, mechanisms of action, and potential applications.

MFPC has the molecular formula C9H9NO4 and features both formyl and carboxylate functional groups. These groups are crucial for the compound's reactivity and biological interactions. The synthesis of MFPC typically involves a Vilsmeier-Haack reaction, which introduces the formyl group into the pyridine ring, followed by esterification to yield the carboxylate.

Antimicrobial Activity

Research has demonstrated that MFPC exhibits significant antimicrobial properties. In a study evaluating various pyridine derivatives, MFPC showed potent activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Table 1: Antimicrobial Activity of Methyl 5-Formylpyridine-3-Carboxylate

Bacterial StrainActivity (MIC µg/mL)Mechanism of Action
Staphylococcus aureus32Membrane disruption
Escherichia coli64Inhibition of metabolic pathways
Pseudomonas aeruginosa128Cell wall synthesis inhibition

Anticancer Properties

MFPC has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including colon cancer (Colo 205) and neuroblastoma (SH-SY5Y). The compound's effectiveness is attributed to its ability to induce apoptosis in cancer cells through activation of caspase pathways .

Case Study: Anticancer Activity Assessment

In a recent study, MFPC was tested against several cancer cell lines:

  • Cell Lines Tested : Colo 205 (colon adenocarcinoma), SH-SY5Y (neuroblastoma), MRC-5 (non-cancerous lung fibroblast).
  • Findings : The highest cytotoxic effect was observed in SH-SY5Y cells, with an IC50 value significantly lower than that of standard chemotherapeutic agents like doxorubicin .

The biological activity of MFPC can be attributed to its structural features. The formyl group enhances hydrogen bonding capabilities, allowing for better interaction with biological targets such as enzymes and receptors. This interaction may lead to alterations in enzyme activity or receptor signaling pathways, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

MFPC can be compared with other pyridine derivatives to highlight its unique properties:

CompoundKey Functional GroupsBiological Activity
Methyl 5-methoxypyridine-3-carboxylateMethoxy groupModerate antimicrobial activity
Methyl 5-formylpyridine-3-carboxylic acidCarboxylic acidLow solubility, limited bioactivity
Methyl 5-formyl-6-methoxypyridine-3-carboxylateBoth formyl and methoxy groupsEnhanced reactivity and bioactivity

Future Directions

Given its promising biological activities, further research on MFPC is warranted. Potential areas for investigation include:

  • In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To elucidate specific molecular targets and pathways affected by MFPC.
  • Formulation Development : To enhance bioavailability and target delivery systems for improved therapeutic outcomes.

Properties

IUPAC Name

tris[(4-nitrophenyl)methyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N3O10P/c25-22(26)19-7-1-16(2-8-19)13-32-35(31,33-14-17-3-9-20(10-4-17)23(27)28)34-15-18-5-11-21(12-6-18)24(29)30/h1-12H,13-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVYCNYEQFSMLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COP(=O)(OCC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N3O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70322625
Record name Tris(p-nitrobenzyl) Phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70322625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66777-93-3
Record name Tris(4-nitrobenzyl) phosphate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401698
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tris(p-nitrobenzyl) Phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70322625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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